Ethylboronic acid

Overview

Description

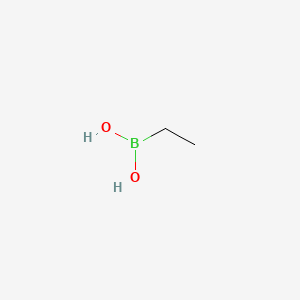

Ethylboronic acid (EtB(OH)₂, CAS 4433-63-0) is an alkylboronic acid with a boron atom bonded to an ethyl group and two hydroxyl groups. First synthesized by Frankland in 1860 via the reaction of diethylzinc with triethyl borate, it is a stable, air-oxidized derivative of triethylborane . Structurally, it adopts a trigonal planar geometry with a vacant p orbital on boron, enabling Lewis acid-like reactivity . Its pKa (~10–12) is higher than arylboronic acids (e.g., phenylboronic acid, pKa ≈ 8), limiting its capacity for boronate ester formation at neutral pH . This compound is widely used in Suzuki-Miyaura cross-couplings, radical alkylation reactions, and as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylboronic acid can be synthesized through several methods. One common approach involves the reaction of ethylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction proceeds as follows:

B(OCH3)3+C2H5MgBr→C2H5B(OCH3)2+MgBrOCH3

C2H5B(OCH3)2+2H2O→C2H7BO2+2CH3OH

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of boron trichloride with ethyl alcohol under controlled conditions. This method ensures high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reduction reactions involving this compound are less common but can be achieved using strong reducing agents like lithium aluminum hydride.

Substitution: this compound readily participates in substitution reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium perborate.

Reduction: Lithium aluminum hydride.

Substitution: Palladium catalysts, potassium carbonate, organic solvents like tetrahydrofuran.

Major Products:

Oxidation: this compound derivatives.

Reduction: Reduced boronic acid compounds.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Synthesis

Suzuki Coupling Reaction

One of the most prominent applications of ethylboronic acid is in the Suzuki coupling reaction, which facilitates the formation of biaryl compounds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst. This compound serves as a versatile reagent in this process, allowing for the synthesis of complex organic molecules.

Chan–Lam Coupling

this compound can also participate in Chan–Lam coupling reactions, where it reacts with nitrogen- or oxygen-containing compounds to form carbon-nitrogen or carbon-oxygen bonds. This reaction showcases the utility of this compound in diverse organic transformations, expanding its application in synthetic chemistry.

Biomedical Applications

Anticancer Activity

Research has highlighted the potential of this compound and its derivatives as anticancer agents. For instance, boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. The drug bortezomib, which contains a boronic acid moiety, exemplifies this application and has been approved for treating multiple myeloma .

Antimicrobial Properties

this compound exhibits antimicrobial activity against various pathogens. Studies indicate that boron-containing compounds can disrupt bacterial cell membranes and inhibit enzyme activity, making them potential candidates for new antibacterial agents .

Molecular Recognition Systems

This compound plays a crucial role in supramolecular chemistry, particularly in molecular recognition systems where it binds selectively to saccharides through dynamic covalent bonds. This property is being explored for developing sensors for glucose monitoring, which is particularly relevant for diabetes management .

Case Study 1: this compound in Cancer Therapy

A study investigated the use of this compound derivatives as proteasome inhibitors. It was found that these compounds could effectively induce apoptosis in cancer cells by disrupting proteasomal function. The results indicated a promising avenue for developing new anticancer therapies based on boronic acids.

| Compound | Mechanism | Application |

|---|---|---|

| Bortezomib | Proteasome inhibition | Multiple myeloma treatment |

| Ixazomib | Proteasome inhibition | Multiple myeloma treatment |

| Vaborbactam | β-lactamase inhibition | Urinary tract infections |

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against several bacterial strains, including resistant variants. The results demonstrated significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of ethylboronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. In biological systems, this compound can interact with diols and other biomolecules, forming reversible covalent bonds that are useful in sensing and diagnostic applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Reactivity and Chemical Properties

Table 1: Key Properties of Ethylboronic Acid vs. Analogues

Key Findings:

- pH-Dependent Reactivity : this compound’s high pKa limits its use in dynamic combinatorial chemistry at neutral pH, unlike arylboronic acids (e.g., phenylboronic acid), which form stable boronate esters under these conditions .

- Steric Effects in Cross-Coupling : this compound often fails in Suzuki reactions with bulky substrates due to low solubility and nucleophilic interference, whereas arylboronic acids exhibit higher efficacy .

- Radical Chemistry : this compound serves as a cost-effective radical precursor in guanine C8–H alkylation, achieving 87% yield compared to pricier alternatives like EtBF3K .

Market and Industrial Relevance

Table 2: this compound Market Segmentation (2024–2031 Projections)

This compound is available in 95% and 97% purity grades, with the Asia-Pacific region dominating production due to lower manufacturing costs .

Biological Activity

Ethylboronic acid (C₂H₇BO₂) is a boron-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its role as an enzyme inhibitor, its potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a simple boronic acid derivative characterized by its boron atom bonded to an ethyl group and two hydroxyl groups. Its chemical structure allows it to participate in various biochemical interactions, making it a valuable compound in drug discovery and development.

Biological Activities

1. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, particularly serine β-lactamases. These enzymes are responsible for antibiotic resistance in Gram-negative bacteria. Research indicates that this compound can form stable complexes with the active sites of these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains.

- Case Study: Inhibition of β-Lactamases

A study demonstrated that this compound derivatives were effective against class A β-lactamases, with Ki values in the nanomolar range. The binding mechanism involves the formation of a tricovalent adduct with key residues in the enzyme's active site, enhancing inhibition potency .

2. Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. It has been shown to inhibit proteasome activity, which is crucial for regulating cell cycle and apoptosis.

- Case Study: Proteasome Inhibition

The compound was tested in various cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism appears to involve disruption of protein degradation pathways essential for cancer cell survival .

3. Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial activity, particularly when used in combination with conventional antibiotics. This synergistic effect enhances the overall efficacy against resistant bacterial strains.

- Case Study: Synergy with Antibiotics

In vitro studies revealed that this compound significantly reduced the minimum inhibitory concentration (MIC) of β-lactam antibiotics against certain resistant E. coli strains by up to 32-fold when used in combination .

The biological activity of this compound can be attributed to several mechanisms:

- Tricovalent Binding: this compound forms stable complexes with serine residues in target enzymes, mimicking the transition state of enzymatic reactions .

- Proteasome Inhibition: By interfering with proteasomal degradation pathways, it disrupts cellular homeostasis, leading to apoptosis in cancer cells .

- Synergistic Effects: When combined with other antimicrobial agents, this compound enhances their effectiveness against resistant pathogens .

Data Table: Biological Activities of this compound

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

EBA is a critical reagent in Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. This reaction typically involves palladium catalysts and aryl/heteroaryl halides.

Example Reactions:

-

Mechanism: Transmetalation between EBA’s boronate and palladium complexes drives bond formation. Steric and electronic factors influence reaction efficiency .

-

Applications: Synthesis of pharmaceuticals (e.g., substituted benzaldehydes and indolinones) .

Protodeboronation

EBA undergoes protodeboronation (C–B bond cleavage to form C–H), a side reaction in acidic or aqueous conditions:

-

Kinetics: Rates depend on pH and substituents. Bulky groups reduce protodeboronation .

-

Impact: Limits yields in Suzuki couplings but can be mitigated via optimized conditions (e.g., anhydrous solvents) .

Oxidation Reactions

EBA reacts with reactive oxygen species (ROS) at physiological pH, forming boric acid derivatives:

-

Significance: Affects applications in medicinal chemistry (e.g., boronic acid-based drug stability) .

Boronate Ester Formation

EBA forms stable esters with diols and catechols, critical in sensors and drug delivery:

-

Equilibrium Constants (K): Depend on diol structure. For catechols, bulky ortho-substituents enhance ester stability .

-

Example:

Multi-Component Reactions (MCRs)

EBA participates in MCRs like the Ugi and Groebke-Blackburn reactions, forming complex heterocycles:

-

Role: Acts as a boronic acid building block, enabling rapid diversification of products .

-

Example: EBA reacts with aldehydes, amines, and isocyanides to generate α-acyloxyaminoboronate esters .

Stability and Reactivity Trends

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing ethylboronic acid in academic laboratories?

this compound is typically synthesized via the reaction of triethyl borate with Grignard reagents (e.g., ethylmagnesium bromide) under anhydrous conditions, followed by acidic hydrolysis . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C) to confirm boron bonding and purity, supplemented by high-performance liquid chromatography (HPLC) for quantitative analysis. For reproducibility, experimental protocols must detail reagent stoichiometry, reaction temperature, and purification steps (e.g., recrystallization solvents) .

Q. How can researchers ensure reproducibility in studies involving this compound’s reactivity?

Reproducibility requires meticulous documentation of (i) solvent systems (e.g., aqueous vs. anhydrous), (ii) pH conditions (boronic acids form tetrahedral boronate esters in basic media), and (iii) temperature effects on reaction kinetics. For example, in Suzuki-Miyaura coupling, the molar ratio of palladium catalyst to this compound must be specified to avoid side reactions .

Advanced Research Questions

Q. Why does this compound form monocovalent adducts with penicillin-binding proteins (PBPs) instead of tricovalent complexes observed with other boronic acids?

Structural studies reveal that this compound’s ethyl group occupies a hydrophobic pocket in PBPs, sterically hindering interactions with secondary catalytic residues (e.g., lysine or serine). In contrast, smaller boronic acids (e.g., mthis compound) adopt flexible conformations, enabling tricovalent binding . Researchers should employ X-ray crystallography and molecular dynamics simulations to compare steric effects across analogs .

Q. How can contradictions in fluorescence response data for this compound be resolved?

this compound exhibits minimal fluorescence activation in sensors like BITQ due to the absence of aromatic rings, which are critical for π-π stacking interactions in fluorescence quenching . To validate this, researchers should:

- Compare fluorescence quantum yields of this compound with aromatic analogs (e.g., phenylboronic acid) under identical conditions.

- Use UV-Vis spectroscopy to assess binding-induced conformational changes in sensor molecules .

Q. What methodological challenges arise in studying this compound’s aqueous stability, and how can they be mitigated?

this compound undergoes hydrolysis in aqueous media, forming boric acid and ethanol. To address this:

- Use buffered solutions (pH 7–9) to stabilize the boronate ester form.

- Conduct kinetic studies with deuterated solvents to track hydrolysis via ¹H NMR .

Q. Safety and Ethical Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use gloves and goggles to prevent skin/eye contact (irritation risk).

- Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation.

- Dispose of waste via neutralization with alkaline solutions (e.g., NaOH) to convert residual boronic acid into non-hazardous borate salts .

Q. Data Presentation Guidelines

Properties

IUPAC Name |

ethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7BO2/c1-2-3(4)5/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVZHTXVORCEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871077 | |

| Record name | Ethylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-63-0 | |

| Record name | Ethyl boric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.